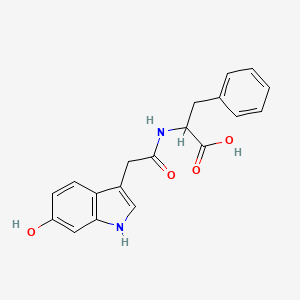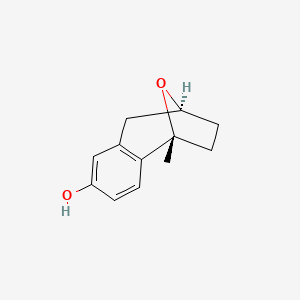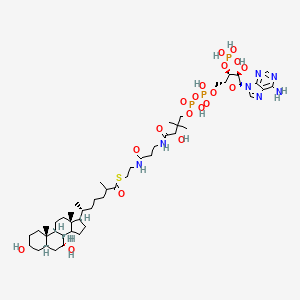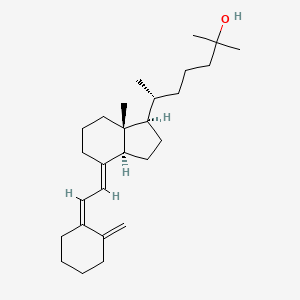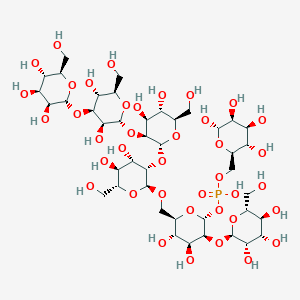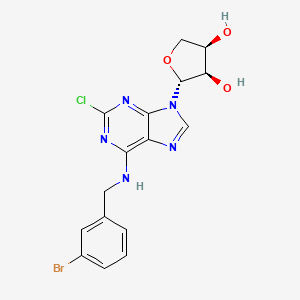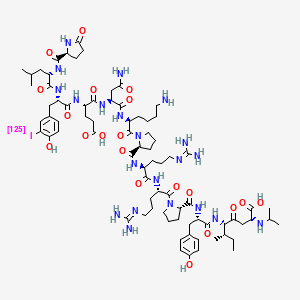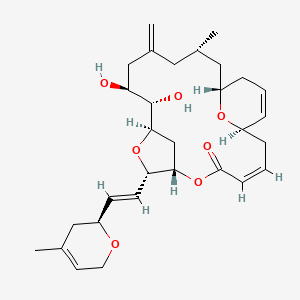
3-ADP-2-phosphoglycerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ADP-2-phosphoglycerate(5-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH and carboxy groups of 3-ADP-2-phosphoglyceric acid; major species at pH 7.3. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 3-ADP-2-phosphoglyceric acid.
Aplicaciones Científicas De Investigación
Enzymatic Regulation and Function
3-ADP-2-phosphoglycerate is closely related to the enzyme ADP-glucose pyrophosphorylase (AGPase), which plays a pivotal role in the synthesis of glycogen in bacteria and starch in plants. The enzyme's regulatory properties vary significantly between different tissues and organisms. For instance, in wheat endosperm, AGPase shows distinctive regulatory properties, being insensitive to activation by 3-phosphoglycerate, a common activator in photosynthetic tissues. Instead, it is inhibited by orthophosphate, ADP, and fructose-1,6-bisphosphate, with these inhibitory actions reversed by 3-phosphoglycerate and fructose-6-phosphate, suggesting a unique regulation mechanism in non-photosynthetic tissues (Gomez-Casati & Iglesias, 2014).
Another study on the potato tuber AGPase highlighted the enzyme's activation mechanism, where two conserved residues were found crucial for allosteric activation. This finding suggests a complex regulation involving specific amino acid residues that could be targets for modifying enzyme activity (Figueroa et al., 2013).
Evolutionary Perspectives
Research on the enzyme family to which AGPase belongs has revealed an ancestral and widespread promiscuity in its activation by various metabolites, including 3-phosphoglycerate. This promiscuity seems to be an efficient evolutionary mechanism, accommodating the enzyme's regulation to different metabolic needs across diverse organisms (Kuhn et al., 2013).
Metabolic Integration and Regulation
Phosphoglycerate kinase 1 (PGK1), another enzyme closely related to the metabolic processes involving 3-phosphoglycerate, plays a critical role in glycolysis and is involved in numerous cellular processes beyond energy metabolism. Studies have shown that PGK1 is acetylated at specific lysine residues, which modulates its activity and is regulated by insulin and the mTOR pathway, highlighting a complex regulatory network integrating metabolic pathways with cellular signaling (Wang et al., 2015).
Propiedades
Nombre del producto |
3-ADP-2-phosphoglycerate |
|---|---|
Fórmula molecular |
C13H15N5O16P3-5 |
Peso molecular |
590.2 g/mol |
Nombre IUPAC |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-phosphonatooxypropanoate |
InChI |
InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/p-5/t5-,6?,8-,9-,12-/m1/s1 |
Clave InChI |
FNEVPPRBJBZTAF-MDSCUQPFSA-I |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])OP(=O)([O-])[O-])O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])OP(=O)([O-])[O-])O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
